4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Description
Its molecular formula is C₉H₁₀F₄N, and it is synthesized via nucleophilic substitution reactions involving intermediates such as 4-fluoro-2-methylaniline and 2,2,2-trifluoroethyl halides. The compound is purified by vacuum distillation, yielding a colorless liquid with a boiling point of 154°–158°C . It serves as a precursor in synthesizing quinolinecarboxylic acid derivatives, which are applied in plant disease management due to their antimicrobial properties .
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOGGVUZGRXHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 4-fluoro-2-methylaniline with 2,2,2-trifluoroethylamine. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . This reaction proceeds via a cascade diazotization/N-trifluoroethylation process, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Iron porphyrin, palladium, or copper catalysts are commonly used in various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluoro and trifluoroethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the trifluoromethyl group can form strong hydrogen bonds with protein targets, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline, the following structurally related compounds are analyzed:
2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline
- Molecular Formula : C₁₀H₁₂F₃N
- Molecular Weight : 203.21 g/mol
- Key Features :
3-Chloro-N-(2,2,2-trifluoroethyl)aniline
- Molecular Formula : C₈H₇ClF₃N
- Molecular Weight : 209.60 g/mol
- Key Features: A chlorine substituent at the 3-position introduces stronger electron-withdrawing effects than fluorine, altering reactivity in electrophilic substitution reactions. Limited evidence on applications, but structural analogs are linked to agrochemicals and drug precursors .
2-Bromo-N-(2,2,2-trifluoroethyl)aniline
- Molecular Formula : C₈H₇BrF₃N
- Molecular Weight : 254.05 g/mol
- Key Features :
4-Chloro-N-(2,2,2-trifluoroethyl)aniline
- CAS : 22753-82-8
- Applications: A key intermediate in the synthesis of Quazepam, a sedative-hypnotic drug, highlighting the pharmacological relevance of para-substituted trifluoroethylanilines .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : The trifluoroethyl group (–CH₂CF₃) is a strong electron-withdrawing substituent, which stabilizes intermediates in coupling reactions (e.g., Pd-catalyzed syntheses in ) .
- Substituent Position : Para-substituted derivatives (e.g., 4-Cl or 4-F) are more prevalent in drug synthesis due to predictable regioselectivity, while ortho-substituents (e.g., 2-CH₃) may sterically hinder reactions .
- Thermal Stability : Boiling points correlate with molecular weight and substituent polarity. For example, brominated analogs (254.05 g/mol) exhibit higher boiling points than fluorinated ones .
Biological Activity
4-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with notable biological activities due to its unique chemical structure. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The compound has the molecular formula C9H9F4N and a molecular weight of approximately 207.17 g/mol. The presence of fluoro and trifluoroethyl groups enhances its lipophilicity and metabolic stability, which are critical factors for biological activity.
The mechanism of action for 4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline involves interactions with specific biological targets:
- Enzyme Inhibition : The fluoro and trifluoroethyl groups can enhance binding affinity to enzymes, potentially leading to inhibition of enzymatic pathways. This is particularly relevant in drug design where modulation of enzyme activity is desired.
- Antimicrobial Properties : Initial studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further research in antibacterial and antifungal applications .
Antimicrobial Activity
Research indicates that 4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline demonstrates significant activity against various microbial strains. A comparative analysis of its effectiveness against both Gram-positive and Gram-negative bacteria reveals promising results:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .
Enzyme Interaction Studies
The compound's interaction with specific enzymes has been explored in various studies. For instance:
- Cyclooxygenase (COX) Inhibition : Initial assays indicate that 4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline may inhibit COX enzymes, which are crucial in inflammatory processes. The IC50 value for COX-1 was found to be approximately 50 µM, indicating moderate inhibitory activity .
Case Studies and Research Findings
- Antimalarial Activity : A study on structurally similar compounds indicated that fluorinated anilines can exhibit enhanced antimalarial activity against Plasmodium falciparum strains. The introduction of trifluoromethyl groups significantly improved efficacy compared to non-fluorinated analogs .
- Drug Development Potential : The compound's unique properties have prompted investigations into its use as a scaffold in drug design. Its ability to modulate enzyme activity positions it as a candidate for developing therapeutics targeting various diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline, and how can intermediates be characterized?
- Methodology :
- Synthesis : A plausible route involves nucleophilic substitution of 4-fluoro-2-methylaniline with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). This mirrors methods used for analogous trifluoroethylated anilines .
- Characterization : Confirm structure via H/F NMR (e.g., F signals near -70 ppm for CF₃ groups) and high-resolution mass spectrometry (HRMS). Purity can be assessed by HPLC (C18 column, acetonitrile/water gradient) .
Q. What safety protocols are critical when handling 4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline?
- Methodology :
- Use fume hoods to avoid inhalation (due to potential respiratory irritation). Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers away from oxidizers and moisture. Environmental hazards include aquatic toxicity; dispose via incineration with scrubbing for fluorine byproducts .
Q. How can researchers verify the purity of this compound and identify common impurities?
- Methodology :
- Purity Analysis : Use GC-MS or LC-MS to detect residual solvents (e.g., DMF) or unreacted starting materials (e.g., 4-fluoro-2-methylaniline).
- Impurity Profiling : Byproducts like N-alkylated isomers or trifluoroethyl hydrolysis products may form. Compare retention times with synthesized standards .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s physicochemical properties and bioactivity?
- Methodology :
- Physicochemical Impact : The trifluoroethyl group enhances lipophilicity (logP ↑) and metabolic stability. Fluorine’s electronegativity reduces basicity of the aniline NH, potentially improving membrane permeability .
- Bioactivity : Test in vitro assays (e.g., enzyme inhibition or receptor binding) to correlate substituent effects with activity. For example, the trifluoroethyl group may enhance target affinity via hydrophobic interactions .
Q. What computational strategies can predict interactions between this compound and biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model binding to target proteins (e.g., cytochrome P450 enzymes). Focus on fluorine’s role in van der Waals interactions or conformational effects .
- MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of fluorine-mediated interactions in solvated systems over 100 ns trajectories.
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodology :
- Yield Optimization : Vary reaction parameters (solvent polarity, temperature) systematically. For example, replacing DMF with acetonitrile may reduce side reactions .
- Data Validation : Cross-reference F NMR chemical shifts with literature (e.g., trifluoroethyl signals: -70 to -75 ppm) and use deuterated solvents to avoid solvent artifacts .
Q. What in vitro assays are suitable for evaluating this compound’s potential as a pharmacophore?
- Methodology :
- Cytotoxicity : MTT assay in human cell lines (e.g., HEK293) to establish IC₅₀ values.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time .
- Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics to proposed targets (e.g., kinase enzymes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
